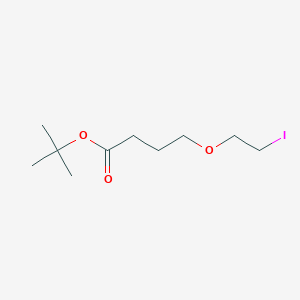

tert-Butyl 4-(2-iodoethoxy)butanoate

Description

Structure

3D Structure

Properties

CAS No. |

1188264-73-4 |

|---|---|

Molecular Formula |

C10H19IO3 |

Molecular Weight |

314.16 g/mol |

IUPAC Name |

tert-butyl 4-(2-iodoethoxy)butanoate |

InChI |

InChI=1S/C10H19IO3/c1-10(2,3)14-9(12)5-4-7-13-8-6-11/h4-8H2,1-3H3 |

InChI Key |

QXTKMAHNDYJETO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CCCOCCI |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for Tert Butyl 4 2 Iodoethoxy Butanoate

Retrosynthetic Analysis and Key Disconnection Points

Retrosynthetic analysis is a method for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For tert-butyl 4-(2-iodoethoxy)butanoate, the analysis reveals two primary disconnection points corresponding to the ether and ester functional groups.

Disconnection at the Ether Linkage

The carbon-oxygen bond of the ether is a logical point for disconnection. This cleavage corresponds to the reverse of a Williamson ether synthesis. rsc.org This disconnection yields two primary synthons: an electrophilic 2-iodoethyl cation and a nucleophilic butanoate anion with an oxygen at the 4-position.

Target Molecule: this compound

Disconnection: C-O ether bond

Synthons:

Anionic synthon: tert-Butyl 4-oxy-butanoate

Cationic synthon: 2-Iodoethyl cation

The corresponding synthetic equivalents for these synthons would be tert-butyl 4-hydroxybutanoate (B1227057) (or its corresponding alkoxide) and a 1,2-dihaloethane, such as 1-bromo-2-iodoethane (B1265497) or 1,2-diiodoethane (B146647). A more practical approach involves using a more readily available reagent like 2-bromoethanol (B42945) or 2-chloroethanol (B45725) to first form a hydroxyethoxy intermediate, which is then converted to the iodoethoxy derivative.

Disconnection at the Butanoate Ester Moiety

The second key disconnection involves the tert-butyl ester linkage. Cleavage of the acyl-oxygen bond points towards an esterification reaction. orgsyn.org

Target Molecule: this compound

Disconnection: C-O ester bond

Synthons:

Acylium cation synthon: 4-(2-iodoethoxy)butanoyl cation

Alkoxide anion synthon: tert-butoxide

The synthetic equivalents for these synthons are 4-(2-iodoethoxy)butanoic acid (or a more reactive derivative like its acyl chloride) and tert-butanol (B103910). Due to the steric hindrance of the tert-butyl group and its sensitivity to acidic conditions, direct Fischer esterification is often inefficient. Alternative methods are typically employed for the synthesis of tert-butyl esters. orgsyn.org

Strategic Considerations for Iodine Incorporation

The introduction of the iodine atom is a critical step. Alkyl iodides are more reactive but also less stable than the corresponding bromides or chlorides. Therefore, it is often strategic to introduce the iodine atom late in the synthetic sequence to avoid degradation in earlier steps.

A highly effective method for this is the Finkelstein reaction , a halide exchange process. wikipedia.org This SN2 reaction involves treating an alkyl chloride or bromide with an excess of sodium iodide in a solvent like acetone (B3395972). wikipedia.orgiitk.ac.in The equilibrium is driven towards the alkyl iodide because sodium chloride and sodium bromide are insoluble in acetone and precipitate out of the solution. wikipedia.org

This strategy suggests that a more stable precursor, such as tert-butyl 4-(2-bromoethoxy)butanoate or tert-butyl 4-(2-chloroethoxy)butanoate, would be an ideal intermediate. The synthesis would first focus on constructing the ether-ester backbone with a bromine or chlorine atom, followed by a final halide exchange to yield the target iodo-compound.

Classical and Established Synthetic Pathways

Based on the retrosynthetic analysis, a forward synthesis can be devised. This typically involves two key transformations: the formation of the butanoate ester and the construction of the ether linkage, followed by the incorporation of iodine.

Esterification Reactions for Butanoate Formation

The formation of the tert-butyl ester requires specific methods that can accommodate the sterically bulky tert-butyl group.

One common industrial method is the acid-catalyzed addition of a carboxylic acid to isobutene. orgsyn.org Another approach involves the reaction of the carboxylic acid with tert-butanol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). rsc.org A precursor, tert-butyl 4-hydroxybutanoate, can be synthesized from γ-butyrolactone. rsc.org

Below is a table summarizing common esterification methods for tert-butyl esters.

| Method | Reagents | Catalyst/Conditions | Notes |

| Isobutene Addition | Carboxylic Acid, Isobutene | Strong Acid (e.g., H₂SO₄) | Common industrial process; requires handling of a flammable gas. orgsyn.org |

| DCC/DMAP Coupling | Carboxylic Acid, tert-Butanol | Dicyclohexylcarbodiimide (DCC), 4-(Dimethylamino)pyridine (DMAP) | Mild conditions, suitable for laboratory scale. rsc.org |

| Acyl Chloride Method | Acyl Chloride, tert-Butanol | Base (e.g., Pyridine, Dimethylaniline) | The reaction of an acyl chloride with the alcohol is a standard method. orgsyn.org |

| Acetic Anhydride | tert-Butanol, Acetic Anhydride | Anhydrous Zinc Chloride | A classic method for preparing tert-butyl acetate. orgsyn.org |

This table is generated based on established chemical principles and literature precedents.

Etherification Protocols for the Ethoxy Component

The Williamson ether synthesis is the most prominent method for forming the ether bond in the target molecule. rsc.org This reaction involves the SN2 displacement of a halide by an alkoxide. wikipedia.org

A plausible pathway begins with tert-butyl 4-bromobutanoate. This intermediate can be prepared from tert-butyl 4-hydroxybutanoate. rsc.org The sodium salt of 2-bromoethanol (or 2-chloroethanol) can then be reacted with a suitable butanoate derivative, or more strategically, the alkoxide of tert-butyl 4-hydroxybutanoate can be reacted with a dihaloethane.

A more direct and controllable route involves reacting tert-butyl 4-bromobutanoate with an excess of ethylene (B1197577) glycol in the presence of a base to form tert-butyl 4-(2-hydroxyethoxy)butanoate. The resulting terminal hydroxyl group can then be converted to a better leaving group, such as a tosylate or mesylate, before being displaced by iodide, or converted directly to the iodide.

Alternatively, the hydroxyl group of tert-butyl 4-(2-hydroxyethoxy)butanoate can be converted to a bromide using reagents like carbon tetrabromide and triphenylphosphine (B44618). This bromo-intermediate, tert-butyl 4-(2-bromoethoxy)butanoate, can then undergo a Finkelstein reaction to yield the final product. wikipedia.orgiitk.ac.in

The table below outlines the key reactions in a proposed synthetic sequence.

| Step | Reaction Type | Starting Material | Key Reagents | Product |

| 1 | Etherification | tert-Butyl 4-bromobutanoate | Ethylene glycol, NaH | tert-Butyl 4-(2-hydroxyethoxy)butanoate |

| 2 | Bromination | tert-Butyl 4-(2-hydroxyethoxy)butanoate | CBr₄, PPh₃ | tert-Butyl 4-(2-bromoethoxy)butanoate |

| 3 | Halide Exchange | tert-Butyl 4-(2-bromoethoxy)butanoate | NaI, Acetone | This compound |

This table outlines a proposed synthetic pathway based on established organic reactions.

Direct and Indirect Iodination Techniques for Aliphatic Halides

The introduction of an iodine moiety into an aliphatic structure, such as that required for this compound, can be achieved through either direct or indirect methods. The choice of method often depends on the nature of the starting material.

Direct Iodination: This approach involves the conversion of a precursor alcohol, in this case, tert-Butyl 4-(2-hydroxyethoxy)butanoate, directly into the corresponding iodide. A number of reagent systems have been developed for this transformation. One of the most general and convenient methods involves the use of triphenylphosphine, iodine, and imidazole. However, this method generates stoichiometric amounts of triphenylphosphine oxide as a byproduct, which can complicate purification. More modern approaches seek to overcome these drawbacks with milder and more efficient reagents. For instance, a system utilizing cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in combination with sodium iodide (NaI) in acetonitrile (B52724) provides an exceedingly mild and effective route for converting alcohols to iodides. cmu.edu Another strategy employs blue light-promoted iodination, which allows for the conversion of unreactive alcohols into alkyl iodide intermediates under gentle conditions, which can then be used in subsequent reactions. nih.gov

Indirect Iodination (Halogen Exchange): The most prominent indirect method is the Finkelstein reaction, a classic yet highly effective Sₙ2 (substitution nucleophilic bimolecular) reaction. wikipedia.orgbyjus.com This technique involves the exchange of one halogen atom for another. To synthesize this compound, one would typically start with an analogous alkyl chloride or bromide, such as tert-Butyl 4-(2-bromoethoxy)butanoate or tert-Butyl 4-(2-chloroethoxy)butanoate.

The reaction is performed by treating the alkyl bromide or chloride with a solution of an alkali metal iodide, most commonly sodium iodide (NaI), in a suitable solvent like acetone. wikipedia.orgiitk.ac.in The success of the classic Finkelstein reaction hinges on the differential solubility of the halide salts. Sodium iodide is soluble in acetone, whereas the resulting sodium chloride (NaCl) or sodium bromide (NaBr) are not. byjus.com This insolubility causes the byproduct salt to precipitate out of the solution, effectively driving the reaction equilibrium towards the formation of the desired alkyl iodide according to Le Châtelier's principle. wikipedia.org This reaction works exceptionally well for primary halides, making it an ideal choice for the synthesis of the target compound from its bromo- or chloro-analogs. wikipedia.orgbyjus.com

Modern and Sustainable Synthesis Methodologies

Recent advancements in synthetic chemistry have emphasized the development of more efficient, selective, and environmentally benign processes. These principles are applicable to the synthesis of this compound.

Catalytic Approaches for Enhanced Efficiency and Selectivity

Catalysis offers a powerful tool to enhance reaction rates, improve selectivity, and reduce waste. In the context of iodination, several catalytic systems have emerged.

Lewis Acid Catalysis: As mentioned, CeCl₃·7H₂O can be used to promote the conversion of alcohols to iodides. cmu.edu This Lewis acid is inexpensive, non-toxic, and water-tolerant, making it an attractive option. cmu.edu

Iodine Catalysis: Molecular iodine itself can act as a catalyst in various transformations of alcohols. researchgate.net While often used for etherification or dehydration, under specific conditions with co-reagents, it can facilitate halogenation reactions. researchgate.net

Organocatalysis: The use of phosphine (B1218219) oxides has been reported for Mitsunobu-type reactions, which can be adapted for the conversion of alcohols to alkyl halides. nih.gov This avoids the use of stoichiometric phosphine reagents.

The table below illustrates representative catalytic systems for the conversion of alcohols to iodides, a key step in a potential direct synthesis of the target compound.

| Catalyst System | Precursor Type | Typical Conditions | Advantages |

| CeCl₃·7H₂O / NaI | Alcohol | Acetonitrile, Reflux | Mild, Inexpensive, High Yield cmu.edu |

| Iodine (I₂) | Alcohol | Varies with co-reagent | Metal-free |

| Blue Light / Photoredox Catalyst | Alcohol | Room Temperature, Light | Mild conditions, High functional group tolerance nih.gov |

Green Chemistry Principles in Compound Preparation

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgdokumen.pub

Key green considerations for the synthesis of this compound include:

Atom Economy: The Finkelstein reaction generally has a high atom economy, as the primary atoms from the reactants are incorporated into the product and a simple salt. Direct iodination methods using reagents like triphenylphosphine have lower atom economy due to the formation of high molecular weight byproducts.

Safer Solvents and Reagents: The classic Finkelstein reaction uses acetone, which is a relatively benign solvent. Modern variations explore the use of ionic liquids, which can be recycled, further enhancing the green credentials of the process. organic-chemistry.org

Energy Efficiency: The development of catalytic methods that operate at lower temperatures or photochemically-driven reactions reduces energy consumption compared to traditional methods requiring prolonged heating. nih.gov Microwave-assisted synthesis is another technique that can accelerate reactions, often under solvent-free conditions, thereby aligning with green chemistry principles. dokumen.pubpsu.edu

Flow Chemistry and Continuous Processing Applications

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, scalability, and process control. uc.ptflinders.edu.au For the synthesis of this compound, a flow process could be designed for the Finkelstein reaction.

A solution of tert-Butyl 4-(2-bromoethoxy)butanoate and a solution of sodium iodide in acetone could be pumped from separate reservoirs, combined at a T-mixer, and then passed through a heated reactor coil. nih.gov The residence time in the reactor can be precisely controlled by adjusting the flow rate and the reactor volume, allowing for fine-tuning of the reaction conditions to maximize conversion. As the reaction proceeds, the insoluble sodium bromide would precipitate within the flow stream. This can be managed using specialized reactors designed to handle slurries or by implementing an in-line filtration unit to continuously remove the byproduct. flinders.edu.au The benefits include superior heat transfer, which is critical for managing reaction exotherms, and enhanced safety, as only small volumes of the reaction mixture are present in the reactor at any given time. google.com

Optimization of Reaction Conditions and Yield Enhancement Strategies

Maximizing the yield and purity of this compound requires careful optimization of reaction parameters.

For the Finkelstein reaction , key variables include:

Solvent: Acetone is the traditional solvent of choice due to the insolubility of NaCl and NaBr. wikipedia.org Other polar aprotic solvents like dimethylformamide (DMF) or acetonitrile can also be used, although the solubility profile of the salts may differ. iitk.ac.in

Temperature: The reaction is typically conducted at reflux temperature to increase the reaction rate. However, the optimal temperature must be determined empirically to balance reaction speed with potential side reactions.

Reactant Stoichiometry: Using a molar excess of the iodide salt (e.g., 1.5 to 3 equivalents of NaI) can help push the equilibrium further towards the product side. organic-chemistry.org

Purity of Reactants: The starting alkyl chloride or bromide must be of high purity to avoid contamination of the final product.

The following table shows hypothetical data for optimizing the synthesis of a primary alkyl iodide via the Finkelstein reaction, illustrating the impact of solvent and temperature.

| Entry | Precursor | Iodide Source (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | R-Br | NaI (1.5) | Acetone | 56 (Reflux) | 12 | 95 |

| 2 | R-Br | NaI (1.5) | Acetone | 25 | 24 | 75 |

| 3 | R-Br | NaI (1.5) | DMF | 56 | 12 | 88 |

| 4 | R-Cl | NaI (1.5) | Acetone | 56 (Reflux) | 20 | 92 |

Scale-Up Considerations for Research and Pre-Pilot Studies

Transitioning the synthesis of this compound from the laboratory bench to a larger, pre-pilot scale introduces several challenges.

Mixing and Mass Transfer: In a large batch reactor, ensuring efficient mixing of the heterogeneous Finkelstein reaction mixture (liquid phase and precipitated salt) is crucial for achieving consistent reaction rates and high yields. Inadequate mixing can lead to localized "hot spots" or areas of low reactant concentration.

Heat Management: Sₙ2 reactions are typically exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging. A robust cooling system is necessary to maintain the optimal reaction temperature and prevent runaway reactions.

Materials Handling: The handling of large quantities of solvents and reagents requires appropriate engineering controls. Furthermore, the filtration and washing of large amounts of precipitated salt byproduct must be considered.

Flow Chemistry as a Scale-Up Solution: As discussed, flow chemistry offers a compelling alternative to batch processing for scale-up. Instead of using larger reactors, production can be increased by running the flow system for longer periods ("scaling out") or by using multiple reactors in parallel. This approach inherently mitigates many of the safety and heat transfer issues associated with large batch reactors. nih.gov

Chemical Reactivity and Mechanistic Studies of Tert Butyl 4 2 Iodoethoxy Butanoate

Nucleophilic Substitution Reactions at the Iodoethoxy Moiety

The primary carbon attached to the iodine atom in the iodoethoxy group is an electrophilic center, making it susceptible to nucleophilic substitution. The reaction is anticipated to proceed primarily through an S_N2 (bimolecular nucleophilic substitution) mechanism, given that it is a primary alkyl halide. chemicalnote.com

In a typical S_N2 reaction, the rate is dependent on the concentration of both the substrate and the nucleophile. chemicalnote.com The reaction's efficiency would be influenced by the nucleophile's strength and the steric hindrance around the reaction center.

Oxygen Nucleophiles: Reagents like hydroxides or alkoxides could be used to displace the iodide, leading to the formation of an alcohol or an ether, respectively. However, the basicity of these nucleophiles could also promote competing elimination (E2) reactions, although this is less likely with a primary substrate. libretexts.org The Williamson ether synthesis is a classic example of this type of transformation. lumenlearning.com

Nitrogen Nucleophiles: Amines and azides are effective nitrogen nucleophiles that would be expected to react with the alkyl iodide to form substituted amines or alkyl azides. The resulting alkyl azides are valuable precursors for other functional groups or for use in cycloaddition reactions.

Sulfur Nucleophiles: Thiolates are generally excellent nucleophiles and would readily displace the iodide to form thioethers. lumenlearning.com Their high nucleophilicity and lower basicity compared to their oxygen counterparts often lead to cleaner substitution reactions with minimal elimination byproducts.

Table 1: Predicted S_N2 Reactions with Various Nucleophiles

| Nucleophile Category | Example Nucleophile | Predicted Product Structure |

| Oxygen | Sodium Methoxide (NaOCH₃) | tert-Butyl 4-(2-methoxyethoxy)butanoate |

| Nitrogen | Sodium Azide (B81097) (NaN₃) | tert-Butyl 4-(2-azidoethoxy)butanoate |

| Sulfur | Sodium Thiophenoxide (NaSPh) | tert-Butyl 4-(2-(phenylthio)ethoxy)butanoate |

This table is predictive and based on general S_N2 reactivity patterns.

Depending on the reaction conditions and the nature of reagents used, intramolecular reactions could be envisioned. For instance, hydrolysis of the tert-butyl ester under acidic conditions would yield a carboxylic acid. organic-chemistry.org If the iodide is subsequently substituted by a nucleophile that can also react with the carboxylic acid, or if the carboxylate itself acts as an internal nucleophile under certain conditions, cyclization could occur. For example, treatment with a strong, non-nucleophilic base could potentially deprotonate the carbon alpha to the ester carbonyl, creating a carbanion that could displace the iodide, though this is less probable than intermolecular reactions. More plausible intramolecular pathways might involve multi-step synthetic sequences where the terminal end of the butanoate chain is modified.

For S_N2 reactions occurring at a chiral center, a complete inversion of stereochemistry is the hallmark outcome. This is due to the "backside attack" of the nucleophile, where it approaches the electrophilic carbon from the side opposite to the leaving group. libretexts.orgyoutube.comlibretexts.org In the case of tert-Butyl 4-(2-iodoethoxy)butanoate, the carbon bearing the iodine is not chiral. However, if a chiral center were present at the α-position to the iodine, any S_N2 reaction would be expected to proceed with inversion of configuration at that center. libretexts.orgchemistrysteps.com

Transition Metal-Catalyzed Cross-Coupling Reactions of the Iodo Group

The carbon-iodine bond is highly reactive in transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. nobelprize.org

Palladium catalysts are widely used to couple alkyl halides with various partners. researchgate.netyoutube.com

Suzuki Coupling: This reaction would involve coupling the alkyl iodide with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. This would result in the formation of a new carbon-carbon single bond, replacing the iodine atom. nobelprize.org

Sonogashira Coupling: This reaction couples an alkyl halide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. youtube.com This would attach an alkynyl group to the ethoxy moiety of the molecule.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Predicted Product Structure |

| Suzuki Coupling | Phenylboronic Acid | tert-Butyl 4-(2-phenylethoxy)butanoate |

| Sonogashira Coupling | Phenylacetylene | tert-Butyl 4-(4-phenylbut-3-yn-1-oxy)butanoate |

This table is predictive and based on established palladium-catalyzed reactions.

Copper catalysts are instrumental in various organic transformations, including coupling reactions and cycloadditions.

Click Chemistry Applications: If the iodide is first converted to an azide via nucleophilic substitution (as mentioned in 3.1.1), the resulting molecule becomes a prime candidate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." wikipedia.org This reaction would regioselectively form a 1,4-disubstituted 1,2,3-triazole by reacting the azide with a terminal alkyne. nih.govresearchgate.netnih.gov This modular approach is widely used for linking different molecular fragments.

Nickel-Catalyzed Reactions

The carbon-iodine (C-I) bond in this compound is the most reactive site for transition metal catalysis. Nickel catalysts are particularly effective for cross-coupling reactions involving alkyl halides. These reactions typically proceed via an oxidative addition of the alkyl iodide to a Ni(0) species, forming an alkyl-Ni(II) intermediate. This intermediate can then undergo transmetalation and reductive elimination to form new carbon-carbon or carbon-heteroatom bonds.

Due to the presence of a primary iodide, these reactions are generally efficient. A variety of nickel-based catalytic systems, often employing specific ligands to stabilize the nickel center and promote the desired reactivity, can be utilized. wisc.eduresearchgate.net For example, in Kumada-type couplings, an organomagnesium reagent (Grignard reagent) would serve as the nucleophilic partner. amazonaws.com Similarly, Negishi (organozinc), Suzuki (organoboron), and Stille (organotin) couplings are all plausible transformations. Nickel catalysis also facilitates C-N and C-O bond formation through Buchwald-Hartwig-type amination and etherification reactions, coupling the alkyl iodide with amines or alcohols, respectively. nih.gov

Table 1: Representative Nickel-Catalyzed Cross-Coupling Reactions

| Coupling Partner | Reaction Type | Catalyst/Ligand System (Illustrative) | Product |

| Phenylmagnesium bromide | Kumada | NiCl₂(dppp) | tert-Butyl 4-(2-phenylethoxy)butanoate |

| Aniline | Buchwald-Hartwig Amination | Ni(COD)₂ / P(tBu)₃ | tert-Butyl 4-(2-anilinoethoxy)butanoate |

| Phenol | Buchwald-Hartwig Etherification | NiBr₂ / JohnPhos | tert-Butyl 4-(2-phenoxyethoxy)butanoate |

| Phenylboronic acid | Suzuki | NiCl₂(PCy₃)₂ / K₃PO₄ | tert-Butyl 4-(2-phenylethoxy)butanoate |

This table presents potential reactions based on established nickel-catalyzed methodologies.

Reactivity Profiles of the tert-Butyl Ester Functionality

The tert-butyl ester group is a common protecting group for carboxylic acids due to its stability under many reaction conditions, yet it can be selectively removed when desired.

Chemoselective cleavage of the tert-butyl ester in the presence of other sensitive functional groups like the ether and iodide is a key transformation. This is typically achieved under acidic conditions that favor the formation of a stable tert-butyl cation.

Hydrolysis: Mild Lewis acids are often employed to catalyze the hydrolysis to the corresponding carboxylic acid without affecting the rest of the molecule. For instance, molecular iodine has been reported to chemoselectively hydrolyze tert-butyl esters. researchgate.net Other mild acidic conditions can also be effective.

Transesterification: This process involves converting the tert-butyl ester into a different ester, such as a methyl or ethyl ester. This can be accomplished under acidic conditions in the presence of an excess of the desired alcohol. Enzymatic methods, using lipases, offer an exceptionally mild and selective alternative for transesterification, proceeding under neutral conditions and tolerating a wide range of functional groups. nih.gov

Table 2: Conditions for Chemoselective Ester Transformations

| Transformation | Reagent/Catalyst | Solvent | Temperature | Product |

| Hydrolysis | I₂ (catalytic) | Acetonitrile (B52724)/H₂O | Reflux | 4-(2-Iodoethoxy)butanoic acid |

| Hydrolysis | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 4-(2-Iodoethoxy)butanoic acid |

| Transesterification | H₂SO₄ (catalytic) | Methanol (excess) | Reflux | Methyl 4-(2-iodoethoxy)butanoate |

| Transesterification | Novozym 435 (Lipase) | tert-Butanol (B103910)/Methanol | 40 °C | Methyl 4-(2-iodoethoxy)butanoate |

The ester functionality can be reduced to a primary alcohol, yielding 4-(2-iodoethoxy)butan-1-ol. This transformation requires strong reducing agents, typically metal hydrides. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose. However, care must be taken as such powerful reductants can also reduce the carbon-iodine bond. The choice of reagent and reaction conditions is crucial to achieve selectivity. Milder reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters.

Direct conversion of the tert-butyl ester to an amide is challenging. The most common route involves a two-step process: hydrolysis of the ester to the carboxylic acid, followed by a standard amide coupling reaction using reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an amine.

However, direct amidation methods have been developed. One such approach involves the in situ generation of an acid chloride from the tert-butyl ester using a chlorinating agent and a Lewis acid catalyst, such as SnCl₂. organic-chemistry.orgresearchgate.net This highly reactive intermediate then readily reacts with a wide range of primary or secondary amines to form the corresponding amide. organic-chemistry.orgresearchgate.net Catalytic direct amidation protocols have also been explored, though they often require specific catalysts and conditions. researchgate.net

Table 3: Amidation Strategies

| Strategy | Step 1 | Step 2 | Final Product (with Aniline) |

| Two-Step | Hydrolysis with TFA in DCM | Aniline, EDC, HOBt in DMF | N-Phenyl-4-(2-iodoethoxy)butanamide |

| One-Pot | α,α-Dichlorodiphenylmethane, SnCl₂ | Aniline | N-Phenyl-4-(2-iodoethoxy)butanamide |

Ether Cleavage and Rearrangement Reactions

Ethers are generally stable but can be cleaved under strongly acidic conditions, particularly with hydrohalic acids like HBr and HI. libretexts.orgpressbooks.pub The cleavage of the ether in this compound can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the specific conditions and the structure of the ether. wikipedia.orglongdom.org

Upon treatment with a strong acid like HI, the ether oxygen is first protonated. The iodide anion can then act as a nucleophile. Attack at the less sterically hindered primary carbon of the ethoxy group would occur via an Sₙ2 mechanism, yielding 4-hydroxybutanoate (B1227057) and 1,2-diiodoethane (B146647). Due to the primary nature of both carbons attached to the ether oxygen, an Sₙ2 pathway is highly favored over an Sₙ1 pathway, which would require the formation of an unstable primary carbocation. libretexts.orgpressbooks.publongdom.org Rearrangement reactions are not commonly observed for this type of simple acyclic ether under standard cleavage conditions.

Radical Reactions and Photochemistry Involving the Carbon-Iodine Bond

The carbon-iodine bond is the weakest bond in the molecule and is susceptible to homolytic cleavage upon exposure to heat or UV light, or in the presence of a radical initiator. This property makes it a useful precursor for radical-based transformations. libretexts.org

Photolysis or initiation with AIBN (azobisisobutyronitrile) can generate a primary alkyl radical. libretexts.org This reactive intermediate can participate in various subsequent reactions.

Reduction (Dehalogenation): In the presence of a hydrogen atom donor, such as tributyltin hydride (Bu₃SnH) or a thiol, the radical is quenched to form the corresponding alkane, resulting in the reduction of the C-I bond. libretexts.org

Intermolecular C-C Bond Formation: The radical can add across the double bond of an alkene or alkyne, creating a new carbon-carbon bond and a new radical species, which can propagate a chain reaction.

Atom Transfer Radical Polymerization (ATRP): Alkyl iodides can serve as initiators for controlled radical polymerization processes.

Kinetic studies on related radicals, such as the tert-butyl radical, show they are highly reactive species that can undergo various reactions including combination and reaction with oxygen to form peroxyl radicals. rsc.org The photochemical behavior of molecules containing tert-butyl groups has also been studied in other contexts, highlighting their influence on isomerization processes. researchgate.net

Table 4: Potential Radical Reactions

| Reaction Type | Initiator | Reagent | Product |

| Reductive Dehalogenation | AIBN, heat | Tributyltin hydride (Bu₃SnH) | tert-Butyl 4-ethoxybutanoate |

| Addition to Alkene | UV light (hν) | Acrylonitrile | tert-Butyl 4-(4-cyano-2-iodo-butoxy)butanoate |

| Reaction with Nitrite (B80452) | tert-Butyl nitrite (TBN) | N/A | Potential formation of nitroso or oxime derivatives organic-chemistry.org |

Stability and Degradation Pathways under Controlled Research Conditions

A comprehensive review of available scientific literature and chemical databases did not yield specific studies detailing the stability and degradation pathways of this compound under controlled research conditions. While research exists on the stability and degradation of related chemical structures, such as various tert-butyl esters and other iodoalkanes, this information cannot be directly extrapolated to predict the specific behavior of this compound without dedicated experimental investigation.

The stability of a chemical compound is influenced by the interplay of its constituent functional groups. In the case of this compound, these include a tert-butyl ester, an ether linkage, and a primary iodoalkane. Each of these groups is susceptible to degradation under specific conditions.

Hypothetical Degradation Pathways:

Based on general organic chemistry principles, several degradation pathways for this compound can be hypothesized. It is crucial to emphasize that these are theoretical and would require experimental validation.

Hydrolysis of the Ester: The tert-butyl ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield tert-butanol and 4-(2-iodoethoxy)butanoic acid. The rate of this reaction would be dependent on pH, temperature, and the presence of catalysts.

Cleavage of the Ether Linkage: Ether linkages can be cleaved under strongly acidic conditions, often requiring harsh reagents like hydroiodic acid. This would lead to the formation of a diol and iodoethane.

Nucleophilic Substitution of the Iodide: The carbon-iodine bond is relatively weak, making the iodine atom a good leaving group in nucleophilic substitution reactions. In the presence of nucleophiles, the iodo group could be displaced to form a variety of new compounds.

Elimination Reactions: Under basic conditions, an E2 elimination reaction could occur, leading to the formation of an alkene.

The following table outlines these potential degradation reactions and the conditions under which they might occur.

| Functional Group | Potential Reaction | Typical Conditions | Potential Products |

| tert-Butyl Ester | Hydrolysis | Acidic or Basic | tert-Butanol, 4-(2-iodoethoxy)butanoic acid |

| Ether | Cleavage | Strong Acid (e.g., HI) | Ethane-1,2-diol, 1,4-butanediol (B3395766) derivatives |

| Iodoalkane | Nucleophilic Substitution | Presence of Nucleophiles | Alcohols, ethers, amines, etc. (depending on the nucleophile) |

| Iodoalkane | Elimination | Basic | Alkenes |

Interactive Data Table: Predicted Stability under Various Conditions

The following interactive table provides a qualitative prediction of the stability of this compound under different research conditions. These predictions are based on the known reactivity of its functional groups and are not derived from experimental data for this specific compound.

| Condition | pH | Temperature | Presence of Nucleophiles | Predicted Stability | Potential Primary Degradation Pathway |

| Neutral Aqueous | 7 | Ambient | Low | Relatively Stable | Slow Hydrolysis |

| Acidic Aqueous | < 7 | Elevated | Low | Unstable | Ester Hydrolysis, Ether Cleavage |

| Basic Aqueous | > 7 | Elevated | Low | Unstable | Ester Hydrolysis, Elimination |

| Aprotic Solvent | N/A | Ambient | High | Unstable | Nucleophilic Substitution |

Further experimental research, including kinetic studies and product analysis under a range of controlled conditions (e.g., varying temperature, pH, solvent, and in the presence of different reagents), is necessary to elucidate the actual stability and degradation pathways of this compound. Without such dedicated studies, any discussion on its reactivity remains speculative.

Applications of Tert Butyl 4 2 Iodoethoxy Butanoate As a Synthetic Building Block and Precursor

Utility as a Versatile Synthetic Intermediate

As a synthetic intermediate, tert-Butyl 4-(2-iodoethoxy)butanoate provides a flexible linker that can be incorporated into a wide range of molecular frameworks. Its dual functionality allows for sequential and controlled modifications, making it a strategic component in multistep synthetic pathways.

Precursor in Complex Molecular Architecture Construction

The construction of complex molecules often requires the assembly of multiple, distinct fragments. This compound is well-suited for this role, acting as a molecular bridge or spacer. The iodo group allows for the facile attachment of this linker to a substrate via nucleophilic substitution. A variety of nucleophiles, such as alcohols, amines, and thiols, can displace the iodide to form stable ether, amine, or thioether linkages, respectively.

Once incorporated, the other end of the molecule, the tert-butyl ester, remains unreactive. This latent functionality can be revealed at a later synthetic stage by treatment with acid, liberating the carboxylic acid. This newly exposed functional group can then participate in a host of subsequent reactions, such as amide bond formation, esterification, or reduction, enabling the covalent attachment of another molecular fragment. This strategic, two-stage reactivity is critical for the convergent synthesis of elaborate molecular designs. The bulky nature of the tert-butyl group also provides kinetic stabilization to the molecule during synthesis. researchgate.net

Building Block for Pharmaceutical Scaffolds in Medicinal Chemistry Research

In medicinal chemistry, the development of novel molecular scaffolds is fundamental to drug discovery. This compound serves as a valuable building block for creating such scaffolds, particularly for introducing flexible, hydrophilic linkers into potential therapeutic agents. The ethoxybutanoate chain can improve the pharmacokinetic properties of a drug candidate, such as its solubility and metabolic stability.

The reactivity of the terminal iodide is particularly useful for modifying core heterocyclic structures common in pharmaceuticals. For example, secondary amines, such as those found in piperazine or piperidine rings, can be alkylated using this compound to introduce a side chain bearing a protected carboxylic acid. This approach allows for the systematic exploration of structure-activity relationships (SAR) by creating a library of derivatives with varying linker lengths and functionalities. The subsequent deprotection of the ester allows for conjugation to other pharmacophores or functional groups.

| Nucleophile Class | Example Functional Group | Resulting Linkage | Common Scaffold |

|---|---|---|---|

| Amines | Primary/Secondary Amine (-NHR) | C-N (Amine) | Piperazine, Pyrrolidine |

| Alcohols | Phenol (-OH) | C-O (Ether) | Tyrosine derivatives, Hydroxylated heterocycles |

| Thiols | Thiol (-SH) | C-S (Thioether) | Cysteine derivatives, Thiophenols |

Synthesis of Advanced Materials Monomers and Initiators (e.g., in polymer chemistry)

The dual functionality of this compound lends itself to applications in polymer chemistry for the synthesis of functional materials. It can be chemically modified to act as either a specialized monomer or a polymerization initiator. sigmaaldrich.com

To function as a monomer, the iodo group can be substituted with a polymerizable moiety, such as a methacrylate or acrylate group, through reaction with the corresponding carboxylate salt. The resulting molecule can then be co-polymerized with other monomers to introduce pendant chains with protected carboxylic acid groups into the polymer backbone. Subsequent hydrolysis of the tert-butyl esters along the polymer chain yields poly(carboxylic acid)s, which can impart pH-responsiveness, hydrophilicity, or sites for further functionalization.

Alternatively, the alkyl iodide can serve as an initiator for certain types of controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP). This allows for the synthesis of well-defined polymers where the this compound fragment is located at one end of every polymer chain. The protected carboxyl group then provides a terminal site for post-polymerization modification, enabling the creation of block copolymers or the attachment of the polymer to surfaces or biomolecules.

Functionalization for Chemical Biology Probes

Chemical probes are essential tools for studying biological systems. The structure of this compound makes it an excellent starting material for the synthesis of custom probes designed for specific applications in chemical biology.

Precursor for Radiolabeling Studies

Radiolabeled molecules are indispensable in biomedical research and diagnostic imaging. The presence of an iodine atom in this compound makes it a prime candidate for the introduction of a radioactive iodine isotope (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I).

The synthesis strategy typically involves first conjugating the molecule to a biologically active vector, such as a peptide or a small-molecule ligand, via its carboxylate handle (after deprotection). The final step is an isotopic exchange reaction, where the stable ¹²⁷I atom is replaced with a radioactive counterpart. This process creates a radiotracer that can be used in imaging techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) to visualize biological processes or the distribution of a drug target in vivo.

Synthesis of Bioconjugation Reagents

Bioconjugation is the process of covalently linking two molecules, at least one of which is a biomolecule. This compound is a precursor for heterobifunctional crosslinkers, which are reagents that contain two different reactive groups.

The synthetic pathway to such a reagent involves two main steps:

Modification of the Iodo Group: The iodide is displaced by a nucleophile that contains a second, protected reactive group. For example, reaction with sodium azide (B81097) would yield an azido-terminated linker, which can be used in "click chemistry" reactions.

Activation of the Carboxylic Acid: The tert-butyl ester is hydrolyzed to reveal the carboxylic acid. This acid can then be converted into a more reactive form, such as an N-hydroxysuccinimide (NHS) ester, which reacts efficiently with primary amines on proteins or other biomolecules.

The resulting heterobifunctional reagent allows for the controlled, stepwise conjugation of two different molecules, such as linking a fluorescent dye to an antibody. The ethoxybutanoate spacer provides adequate separation between the conjugated partners to minimize steric hindrance and preserve their biological activity.

| Step | Reaction | Functional Group Transformation | Purpose |

|---|---|---|---|

| 1 | Nucleophilic Substitution | Iodide → Azide (or other bioorthogonal group) | Introduce the first reactive handle (e.g., for click chemistry). |

| 2 | Acidic Deprotection | tert-Butyl Ester → Carboxylic Acid | Unmask the second functional group. |

| 3 | Carbodiimide Chemistry | Carboxylic Acid → NHS Ester | Activate the second handle for reaction with amines. |

Role in the Development of New Synthetic Methodologies and Reagents

While specific novel synthetic methodologies directly employing this compound are not extensively documented in publicly available research, its chemical structure lends itself to the exploration and optimization of various synthetic transformations. The presence of a primary iodide makes it an excellent substrate for nucleophilic substitution reactions. The iodine atom serves as a good leaving group, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.

This reactivity is foundational to its potential role in developing new synthetic reagents and methods. For instance, it can be utilized in the development of novel alkylating agents. The ether linkage and the butanoate chain can influence the reactivity and selectivity of the iodide displacement, potentially offering advantages in complex molecule synthesis.

Table 1: Potential Nucleophilic Substitution Reactions

| Nucleophile | Product Type | Potential Synthetic Application |

| Amines | Secondary or Tertiary Amines | Synthesis of novel diamine structures or amino acid derivatives. |

| Thiolates | Thioethers | Introduction of sulfur-containing moieties for medicinal chemistry applications. |

| Azides | Alkyl Azides | Precursors for the synthesis of primary amines or for use in click chemistry. |

| Carbanions | Elongated Carbon Chains | Formation of new C-C bonds for the construction of complex carbon skeletons. |

| Phenoxides | Aryl Ethers | Synthesis of compounds with ether-linked aromatic and aliphatic fragments. |

The tert-butyl ester group provides a stable protecting group for the carboxylic acid functionality, which can be selectively removed under acidic conditions without affecting other parts of a molecule. This orthogonality is a key feature in multi-step synthesis, allowing for the sequential modification of different functional groups. The development of new deprotection strategies or the study of its compatibility with various reagents could be an area of methodological research.

Furthermore, its structure is amenable to being a component in the design of new reagents for specific purposes, such as linkers in bioconjugation chemistry or as part of a larger scaffold in the development of new catalysts or ligands.

Contributions to Libraries of Diverse Chemical Compounds

Compound libraries are essential tools in modern drug discovery and materials science, providing a vast collection of molecules for high-throughput screening. The structure of this compound makes it a valuable building block for the synthesis of such libraries. Its bifunctional nature allows for the introduction of diversity at two points.

The primary iodide can be displaced by a wide array of nucleophiles, as outlined in Table 1, to generate a library of compounds with a common core structure but varying peripheral groups. This approach, known as parallel synthesis, can be used to rapidly generate a large number of distinct molecules.

Following the initial diversification at the iodo-position, the tert-butyl ester can be deprotected to reveal the carboxylic acid. This new functional handle can then be subjected to a second round of diversification reactions, such as amide bond formation with a library of amines. This two-dimensional diversification strategy significantly expands the chemical space that can be explored.

Table 2: Example of a Two-Dimensional Library Synthesis Strategy

| Step 1: Nucleophilic Substitution (R-Nu) | Intermediate Product Structure | Step 2: Amide Coupling (R'-NH2) | Final Product Structure |

| R¹-NH₂ | tert-Butyl 4-(2-(R¹-amino)ethoxy)butanoate | R²-NH₂ | N-R²-4-(2-(R¹-amino)ethoxy)butanamide |

| R³-SH | tert-Butyl 4-(2-(R³-thio)ethoxy)butanoate | R⁴-NH₂ | N-R⁴-4-(2-(R³-thio)ethoxy)butanamide |

| R⁵-O⁻ | tert-Butyl 4-(2-(R⁵-oxy)ethoxy)butanoate | R⁶-NH₂ | N-R⁶-4-(2-(R⁵-oxy)ethoxy)butanamide |

This strategy allows for the creation of a large and diverse library of compounds from a single starting material. The flexible ethoxybutanoate linker can also be a desirable feature in molecules designed to interact with biological targets, providing appropriate spacing and conformational flexibility. While specific, large-scale libraries built using this compound are not prominently reported in the literature, its utility as a scaffold for generating chemical diversity is clear from its chemical properties and the principles of combinatorial chemistry.

Theoretical and Computational Chemistry Investigations of Tert Butyl 4 2 Iodoethoxy Butanoate

Electronic Structure and Bonding Characteristics

There is no available research on the electronic properties of tert-Butyl 4-(2-iodoethoxy)butanoate. Consequently, information regarding its molecular orbital analysis and charge distribution is unavailable.

Conformational Analysis and Molecular Dynamics Simulations

A similar lack of information exists for the conformational landscape and dynamic behavior of this compound.

Reaction Mechanism Elucidation through Computational Modeling

Finally, there are no published computational studies that elucidate the mechanisms of any chemical reactions involving this compound. Computational modeling is a powerful tool for mapping out reaction pathways, identifying transition states, and calculating activation energies, none of which have been reported for this specific compound.

Transition State Characterization

Currently, there are no published studies that characterize the transition states involved in reactions of this compound. Such studies would typically involve the use of quantum mechanical methods to locate and verify the geometry of transition state structures for reactions such as nucleophilic substitution at the carbon bearing the iodine atom or hydrolysis of the ester group. The frequencies of these calculated structures would be analyzed to confirm the presence of a single imaginary frequency, a hallmark of a true transition state.

Activation Energy Calculations

Without transition state characterization, the activation energies for reactions involving this compound have not been computationally determined. Activation energy calculations are fundamental to predicting reaction kinetics and understanding the feasibility of a chemical transformation under different conditions. These calculations would provide valuable data for optimizing reaction conditions and predicting product formation rates.

Reaction Pathway Mapping

The mapping of reaction pathways, which provides a detailed energy profile of a chemical reaction from reactants to products through various intermediates and transition states, has not been performed for this compound. Such mapping is essential for elucidating reaction mechanisms and identifying potential side reactions or alternative pathways.

Prediction of Reactivity and Selectivity in Organic Transformations

Computational models that predict the reactivity and selectivity of this compound in organic transformations are not available in the current body of scientific literature. Predictive models, often built upon density functional theory (DFT) or other high-level computational methods, are powerful tools for guiding synthetic strategy and minimizing experimental trial and error. For this compound, such predictions remain to be made.

Quantum Chemical Descriptors and Structure-Reactivity Relationships (QSPR)

A quantitative structure-property relationship (QSPR) study for this compound has not been reported. Such a study would involve the calculation of various quantum chemical descriptors, such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and various charge distributions. These descriptors are correlated with experimental properties to develop predictive models. The absence of this research signifies a gap in the fundamental understanding of the electronic structure and its influence on the physical and chemical properties of this molecule.

Advanced Methodologies for Process Control and Reaction Monitoring in Research Synthesis of Tert Butyl 4 2 Iodoethoxy Butanoate

In-Situ Spectroscopic Techniques for Real-Time Reaction Progress Tracking

In-situ, or real-time, monitoring provides a continuous stream of data from within the reactor without the need for sample extraction, offering a true representation of the reaction state. mt.comxjtu.edu.cn

Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR spectroscopy is a powerful tool for tracking the concentration changes of key functional groups throughout a chemical reaction. mt.commt.com In the synthesis of tert-Butyl 4-(2-iodoethoxy)butanoate from tert-butyl 4-hydroxybutanoate (B1227057), an attenuated total reflectance (ATR) probe inserted directly into the reaction vessel can monitor several key vibrational bands. The primary indicator of reaction progress would be the disappearance of the broad O-H stretching band of the starting alcohol (tert-butyl 4-hydroxybutanoate) around 3400-3300 cm⁻¹. Concurrently, the formation of the ether linkage can be observed by changes in the C-O stretching region between 1250 and 1050 cm⁻¹. The distinct carbonyl (C=O) stretch of the ester group (around 1730 cm⁻¹) would remain relatively constant and can serve as an internal reference point. youtube.com

Interactive Table: Hypothetical FTIR Vibrational Frequencies for Reaction Monitoring

| Compound | Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Trend During Reaction |

| tert-Butyl 4-hydroxybutanoate | O-H | Stretching | 3400 - 3300 | Decreasing |

| tert-Butyl 4-hydroxybutanoate | C=O (Ester) | Stretching | ~1730 | Constant (Reference) |

| This compound | C-O-C (Ether) | Asymmetric Stretch | ~1100 | Increasing |

| This compound | C=O (Ester) | Stretching | ~1730 | Constant (Reference) |

Raman Spectroscopy: Raman spectroscopy offers a complementary vibrational spectroscopy technique that is particularly effective for monitoring non-polar bonds and is less susceptible to interference from aqueous or polar solvents. aiche.org For this specific synthesis, Raman spectroscopy would be exceptionally well-suited for monitoring the carbon-iodine (C-I) bond of the 1,2-diiodoethane (B146647) reactant. The C-I stretch gives a strong Raman signal at low frequencies (typically 500-600 cm⁻¹). The consumption of the diiodoalkane can be tracked in real-time by the decrease in the intensity of this characteristic peak. acs.orgpnnl.gov This allows for precise monitoring of reactant depletion and can help in determining the reaction endpoint. oxinst.com

Interactive Table: Hypothetical Raman Shifts for Reaction Monitoring

| Compound | Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Trend During Reaction |

| 1,2-Diiodoethane | C-I | Stretching | 500 - 600 | Decreasing |

| This compound | C-I | Stretching | 500 - 600 | Increasing |

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed, quantitative data on the concentration of various species in the reaction mixture over time, without the need for sample workup. rsc.orgcardiff.ac.uk By placing the reaction vessel within the NMR spectrometer or flowing the reaction mixture through an NMR flow tube, specific proton (¹H) or carbon (¹³C) signals can be tracked.

For the synthesis of this compound, ¹H NMR would be particularly informative. The progress of the reaction could be monitored by observing the disappearance of the methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂OH) in tert-butyl 4-hydroxybutanoate (around 3.6 ppm) and the simultaneous appearance of new, distinct signals corresponding to the ethoxy bridge protons (-O-CH₂-CH₂-I) in the product molecule. For example, the methylene group attached to the ether oxygen (-O-CH₂-) would appear around 3.7 ppm, while the methylene group attached to the iodine (-CH₂-I) would be expected further downfield, around 3.2 ppm. The large singlet of the tert-butyl group can be used for normalization. This real-time quantification allows for the precise determination of reaction kinetics. rsc.org

Interactive Table: Hypothetical ¹H NMR Chemical Shifts for Reaction Monitoring

| Compound | Protons | Approximate Chemical Shift (δ, ppm) | Multiplicity | Trend During Reaction |

| tert-Butyl 4-hydroxybutanoate | -C(CH₃)₃ | 1.45 | Singlet | Decreasing |

| tert-Butyl 4-hydroxybutanoate | -CH₂-OH | 3.66 | Triplet | Decreasing |

| This compound | -C(CH₃)₃ | 1.44 | Singlet | Increasing |

| This compound | -CH₂-I | 3.25 | Triplet | Increasing |

| This compound | -O-CH₂- | 3.70 | Triplet | Increasing |

Chromatographic Methods for Purity Assessment and Yield Determination during Synthetic Campaigns

Chromatographic techniques are indispensable for offline analysis, providing high-resolution separation of components from a reaction mixture to accurately assess purity and calculate yield.

HPLC is a robust method for analyzing the composition of reaction aliquots. For this compound, a reversed-phase HPLC method would be most appropriate. nih.govtandfonline.com Using a C18 stationary phase, the nonpolar product would be retained longer than the more polar starting material, tert-butyl 4-hydroxybutanoate. A gradient elution with a mobile phase consisting of water and a polar organic solvent like acetonitrile (B52724) would ensure good separation of reactants, products, and potential byproducts. Detection can be achieved using a UV detector, as the C-I bond provides some UV absorbance, or a more universal detector like a refractive index (RI) or evaporative light scattering detector (ELSD). Quantification is achieved by integrating the peak areas and comparing them to a calibration curve generated from a pure standard. sielc.comacs.org

Interactive Table: Hypothetical HPLC Parameters and Retention Times

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm |

| Hypothetical Retention Times | |

| tert-Butyl 4-hydroxybutanoate | ~3.5 min |

| This compound | ~8.2 min |

Gas chromatography is an excellent technique for assessing the purity of volatile and thermally stable compounds. mdpi.com this compound, being an ester, is likely amenable to GC analysis. researchgate.netnist.gov A capillary GC equipped with a mid-polarity column (e.g., DB-17 or equivalent) and a Flame Ionization Detector (FID) would provide high-resolution separation and sensitive detection. The method would allow for the quantification of the final product, detection of any remaining volatile starting materials, and identification of volatile byproducts. One consideration is the thermal lability of alkyl iodides, which might require careful optimization of the injector temperature to prevent on-column degradation. chromforum.orgaocs.org

Interactive Table: Hypothetical GC Parameters and Retention Times

| Parameter | Value |

| Column | DB-17 (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium |

| Inlet Temperature | 220 °C |

| Oven Program | 80 °C (2 min hold), ramp to 250 °C at 15 °C/min |

| Detector | FID at 280 °C |

| Hypothetical Retention Times | |

| tert-Butyl 4-hydroxybutanoate | ~7.8 min |

| This compound | ~11.5 min |

Mass Spectrometry for Reaction Intermediate Detection and Byproduct Analysis

Mass spectrometry (MS), typically coupled with a chromatographic separation technique (GC-MS or LC-MS), is unparalleled for the structural elucidation of unknown compounds, such as reaction intermediates and byproducts. nih.govhelsinki.fi

In the synthesis of this compound, GC-MS analysis would provide both the retention time and the mass spectrum for each separated component. The electron ionization (EI) mass spectrum of the target compound would be expected to show a molecular ion peak (M⁺) at m/z 314. A characteristic fragmentation pattern would likely include the loss of a tert-butyl radical (-57 amu) to give a prominent peak at m/z 257, and cleavage at the ether bond. youtube.comacs.org

MS is particularly crucial for identifying byproducts. For instance, a common side reaction in Williamson ether synthesis is the formation of a bis-alkylated product, in this case, 1,2-bis(4-(tert-butoxycarbonyl)butoxy)ethane. This heavier byproduct would have a significantly different retention time and a distinct molecular ion peak that could be readily identified by MS, allowing for the optimization of reaction conditions to minimize its formation.

Interactive Table: Hypothetical Mass Spectrometry Data

| Compound | Formula | Molecular Weight | Expected Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| This compound | C₁₀H₁₉IO₄ | 314.16 | 314 | 257 [M-C₄H₉]⁺, 187 [M-I]⁺, 127 [I]⁺, 57 [C₄H₉]⁺ |

| 1,2-bis(4-(tert-butoxycarbonyl)butoxy)ethane | C₂₀H₃₈O₈ | 414.51 | 414 | 357 [M-C₄H₉]⁺, 299 [M-C₄H₉-C₄H₈]⁺ |

Future Research Directions and Unexplored Avenues for Tert Butyl 4 2 Iodoethoxy Butanoate

Development of More Sustainable and Efficient Synthetic Routes

The traditional synthesis of tert-Butyl 4-(2-iodoethoxy)butanoate likely involves multi-step processes that may not align with modern principles of green chemistry. Future research should prioritize the development of more sustainable and efficient synthetic pathways.

Current plausible synthetic routes could involve the Williamson ether synthesis between an alkoxide derivative of tert-butyl 4-hydroxybutanoate (B1227057) and a dihaloethane, followed by a Finkelstein reaction to install the iodide. An alternative is the reaction of tert-butyl 4-hydroxybutanoate with 2-iodoethanol (B1213209) under etherification conditions. These methods often rely on stoichiometric reagents, harsh conditions, and traditional organic solvents.

Future research should focus on several key areas to improve sustainability:

Catalytic Approaches: Investigating catalytic methods for the etherification step, potentially using transition metal or organocatalysts, could reduce waste and improve atom economy.

Flow Chemistry: Transitioning the synthesis from batch to continuous flow processing could offer superior control over reaction parameters, improve safety, and allow for more efficient scaling. researchgate.net Flow reactors can enhance heat and mass transfer, potentially leading to higher yields and shorter reaction times.

Green Solvents: Exploring the use of bio-based solvents, ionic liquids, or supercritical fluids in place of traditional volatile organic compounds (VOCs) would significantly reduce the environmental impact of the synthesis.

Enzymatic Synthesis: Biocatalysis represents a promising avenue. Lipases could potentially be used for the esterification step if starting from a precursor acid, or other enzymes could be explored for the ether bond formation, offering high selectivity under mild conditions.

Table 1: Comparison of Potential Synthetic Route Improvements

| Feature | Conventional Batch Synthesis | Proposed Sustainable Route |

|---|---|---|

| Catalyst | Stoichiometric base (e.g., NaH) | Catalytic (e.g., solid acid, phase transfer) |

| Solvent | THF, DMF | Bio-solvents, scCO2 |

| Process | Batch reaction | Continuous flow system |

| Energy Input | High temperature reflux | Potentially lower temperature, efficient heat transfer |

| Waste Profile | Salt byproducts, solvent waste | Reduced byproducts, recyclable catalyst/solvent |

Exploration of Novel Reactivity Patterns and Catalytic Applications

The reactivity of this compound is dominated by its two primary functional groups: the alkyl iodide and the tert-butyl ester. The carbon-iodine bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds.

The primary iodide acts as an excellent leaving group in nucleophilic substitution reactions. broadpharm.com While this is its most straightforward application, future research could explore more complex and novel transformations:

Cross-Coupling Reactions: Its participation in various palladium-, copper-, or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) is a significant unexplored area. This would allow for the introduction of a wide array of aryl, vinyl, alkynyl, and amino groups.

Radical Chemistry: The relatively weak C-I bond makes it a suitable precursor for radical generation under photolytic or chemical initiation conditions. These radicals could be trapped in C-C bond-forming reactions or used in radical polymerizations.

Organometallic Reagent Formation: Conversion of the alkyl iodide to an organozinc or organocopper reagent could open pathways for coupling with various electrophiles, a strategy used for similar iodo-amino acid derivatives. researchgate.net

The tert-butyl ester group serves as a robust protecting group for the carboxylic acid, stable to many nucleophilic and basic conditions but readily cleaved under acidic conditions. This orthogonality allows for selective manipulation of the iodide end of the molecule. Future work could leverage this property in multi-step syntheses of complex target molecules.

Expansion into New Areas of Material Science and Supramolecular Chemistry

The linear, flexible structure of this compound, combined with its reactive handle, makes it an attractive building block, or synthon, for materials science and supramolecular chemistry.

Polymer Chemistry: The molecule could serve as a monomer or an initiator in various polymerization schemes. For instance, after converting the iodide to a more suitable functional group (e.g., an azide (B81097) for "click" chemistry or an acrylate), it could be incorporated into novel polymers. These materials could possess tailored properties, with the pendant butanoate chain influencing solubility and thermal characteristics. Its structure is analogous to some polyethylene (B3416737) glycol (PEG) linkers used in bioconjugation, suggesting potential applications in creating biocompatible materials. medchemexpress.com

Surface Modification: The iodide group provides a reactive site for grafting the molecule onto surfaces of materials like silica, gold, or various polymers. Such surface functionalization could be used to alter surface properties like hydrophobicity, or to provide a spacer arm for the attachment of other molecules.

Supramolecular Assembly: While the molecule itself is simple, it could be a component in the design of more complex systems for self-assembly. For example, after conversion of the iodide to a group capable of non-covalent interactions (like a hydrogen-bonding motif or a metal-coordinating ligand), the resulting amphiphilic molecules could self-assemble in solution to form micelles, vesicles, or other nanostructures.

Computational Design and Prediction of Novel Derivatives with Enhanced Properties

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating discovery. For this compound, computational studies are a completely unexplored avenue.

Future research efforts could employ these in silico techniques extensively:

DFT Calculations: Density Functional Theory (DFT) can be used to model the molecule's electronic structure, predict its spectroscopic signatures (NMR, IR), and calculate bond dissociation energies to understand its reactivity. researchgate.net It can also be used to map reaction pathways for its synthesis and subsequent transformations, helping to optimize conditions.

Molecular Dynamics (MD) Simulations: MD simulations could predict the conformational behavior of the molecule and its derivatives, which is crucial for understanding its role in supramolecular assemblies or as a linker in larger molecules.

Predictive Modeling of Derivatives: A key area for future work is the computational design of a virtual library of derivatives. By systematically modifying the alkyl chain length, substituting the ether oxygen with other heteroatoms, or altering the ester group, researchers can screen for molecules with optimized properties (e.g., solubility, reactivity, or binding characteristics for a specific application) before committing to laboratory synthesis.

Table 2: Potential Parameters for Computational Investigation

| Computational Method | Property to Investigate | Potential Application |

|---|---|---|

| DFT | Reaction energy barriers | Optimizing synthetic and coupling reactions |

| TD-DFT | UV-Vis absorption spectra | Designing photo-responsive materials |

| QTAIM | Non-covalent interactions | Guiding design of self-assembling systems |

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The increasing use of automation in chemical synthesis allows for the rapid preparation and screening of new molecules. This compound is an ideal candidate for integration into such platforms.

Automated Synthesis: Its synthesis, particularly if adapted to a flow chemistry setup, can be readily automated. This would allow for the on-demand production of the compound with high purity and reproducibility.

High-Throughput Derivatization: As a versatile building block, it can be used in high-throughput experimentation (HTE) to create libraries of new compounds. An automated platform could dispense the starting material into an array of reactors and then add a diverse set of nucleophiles or coupling partners to rapidly generate hundreds of derivatives.

Automated Screening: These newly generated libraries could then be screened for desired properties, for example, as precursors to novel polymers, functional materials, or biologically active compounds. The combination of automated synthesis and HTE would dramatically accelerate the exploration of the chemical space accessible from this versatile iodo-ester.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing tert-Butyl 4-(2-iodoethoxy)butanoate with high purity?

- Methodology : The synthesis typically involves a two-step process:

Esterification : React 4-(2-hydroxyethoxy)butanoic acid with tert-butanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) to form the tert-butyl ester.

Iodination : Introduce iodine via nucleophilic substitution (e.g., using NaI in acetone with a tosyl or mesyl leaving group).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for achieving >95% purity. Purity verification via GC or HPLC is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Confirm the tert-butyl group (δ ~1.4 ppm for 9H), iodoethoxy chain (δ ~3.2–3.5 ppm for CH₂I), and ester carbonyl (δ ~170–175 ppm).

- IR Spectroscopy : Identify ester C=O stretch (~1740 cm⁻¹) and ether C-O-C (~1100 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion for C₁₀H₁₉IO₃: calculated 331.03).

- InChI Key : Cross-reference with databases like PubChem for structural validation .

Advanced Research Questions

Q. How can the iodine moiety in this compound be utilized in cross-coupling reactions for complex molecule synthesis?

- Applications : The C-I bond participates in Ullmann couplings (Cu-catalyzed) or Sonogashira reactions (Pd/Cu-catalyzed) to form C-C or C-heteroatom bonds.

- Example : React with terminal alkynes to generate conjugated ethers for drug intermediates. Optimize conditions (e.g., ligand selection, solvent polarity) to minimize β-hydride elimination .

Q. What strategies are employed to address stability challenges of this compound under varying experimental conditions?

- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent radical iodination or decomposition.

- Moisture : Use molecular sieves in storage containers; avoid aqueous workup unless necessary.

- Thermal Stability : DSC analysis (e.g., melting point range 91–93°C for analogs) confirms degradation thresholds .

Q. How does this compound function as a key intermediate in multi-step organic syntheses, particularly in pharmaceutical research?

- Role : The tert-butyl group acts as a protecting group for carboxylic acids, while the iodoethoxy chain serves as a versatile linker .

- Case Study : In peptide mimetics, the iodine can be replaced with azide groups via nucleophilic substitution for click chemistry applications.

- Data Validation : Compare reaction yields under varying catalysts (e.g., Pd vs. Cu) to optimize selectivity .

Methodological and Analytical Questions

Q. What analytical approaches are used to resolve contradictions in reported physical properties of this compound?

- Reproducibility : Replicate synthesis under controlled conditions (e.g., anhydrous solvents, strict temperature control).

- Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities (e.g., conformation of the iodoethoxy chain).

- Comparative Analysis : Use DSC to validate melting points (e.g., discrepancies may arise from polymorphic forms) .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Hazards : Potential mutagenicity (similar to iodinated analogs) and skin/eye irritation .

- Protocols : Use fume hoods, nitrile gloves, and PPE. Neutralize waste with Na₂S₂O₃ to reduce iodine toxicity.

- Emergency Response : Follow guidelines for halogenated compound spills (e.g., ChemTrec protocols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.